molecular formula C6H12O2 B1654840 3-Pentanone, 1-hydroxy-2-methyl- CAS No. 27970-79-2

3-Pentanone, 1-hydroxy-2-methyl-

Cat. No. B1654840
CAS RN: 27970-79-2
M. Wt: 116.16 g/mol
InChI Key: JYEMLYGXHDIVRA-UHFFFAOYSA-N
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Description

“3-Pentanone, 1-hydroxy-2-methyl-” is a chemical compound with the molecular formula C6H12O2 . It is also known by other names such as “1-hydroxy-2-methylpentan-3-one” and "1-hydroxy-2-methyl-3-pentanone" . The molecular weight of this compound is 116.16 g/mol .


Synthesis Analysis

The synthesis of a similar compound, 2-methyl-2-hydroxy-1-phenyl-1-pentanone, involves the preparation of 2-methyl isocaproyl chloride from 2-methylvaleric acid and thionyl chloride . This is followed by a reaction with benzene and isocaproyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The final step involves chlorination and hydrolysis with 2-methyl-1-phenyl-1-pentanone in the presence of NaOH and CCl4 as a chlorinating agent and tetrabutyl ammonium bromide as the phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of “3-Pentanone, 1-hydroxy-2-methyl-” can be represented by the InChI string: InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 . The Canonical SMILES representation is CCC(=O)C(C)CO .


Physical And Chemical Properties Analysis

The compound “3-Pentanone, 1-hydroxy-2-methyl-” has a molecular weight of 116.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass is 116.083729621 g/mol and the Monoisotopic Mass is also 116.083729621 g/mol . The Topological Polar Surface Area is 37.3 Ų .

Scientific Research Applications

Solvent in Industrial Paints

This compound can be used as a solvent in industrial paints. It can adjust the solubility of paint resins and regulate the evaporation rate . This makes it particularly useful in coil coatings, wood varnishes, and architectural coatings .

Intermediate in Chemical Synthesis

“3-Pentanone, 1-hydroxy-2-methyl-” can serve as an intermediate in the synthesis of other chemical products . For example, it can be used to synthesize diolmonoesters by reacting with aldehydes via a tandem aldol-transfer–Tischtschenko reaction catalyzed by trimethylaluminum .

Aldol Addition Reactions

This compound can be used in aldol addition reactions, a type of carbon-carbon bond forming reaction. This reaction is useful in organic synthesis, allowing for the construction of new carbon skeletons with high stereocontrol .

4. Extinguishing Agent for Lithium Iron Phosphate Batteries There is ongoing research into the use of this compound as an extinguishing agent for lithium iron phosphate batteries . This could contribute to the development of safety standards for batteries .

Synthesis of β-Hydroxy Ketones

“3-Pentanone, 1-hydroxy-2-methyl-” can be used to synthesize β-hydroxy ketones by reacting with various aldehydes in the presence of L-proline as a catalyst . β-Hydroxy ketones are important intermediates in organic synthesis and can be further converted into β-hydroxy acids and β-hydroxy aldehydes .

6. Research and Development in Pharmaceutical Industry Given its chemical properties, “3-Pentanone, 1-hydroxy-2-methyl-” could potentially be used in the research and development of new pharmaceuticals. However, more research would be needed to explore this application .

properties

IUPAC Name

1-hydroxy-2-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEMLYGXHDIVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0029341
Record name 3-Pentanone, 1-hydroxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Pentanone, 1-hydroxy-2-methyl-
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Product Name

3-Pentanone, 1-hydroxy-2-methyl-

CAS RN

27970-79-2
Record name 1-Hydroxy-2-methyl-3-pentanone
Source CAS Common Chemistry
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Record name 3-Pentanone, 1-hydroxy-2-methyl-
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Record name 3-Pentanone, 1-hydroxy-2-methyl-
Source EPA Chemicals under the TSCA
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Record name 3-Pentanone, 1-hydroxy-2-methyl-
Source EPA DSSTox
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Record name 1-hydroxy-2-methylpentan-3-one
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Record name 3-PENTANONE, 1-HYDROXY-2-METHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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